Cyclophosphamide vs. Ifosfamide: Noninferior Efficacy with Reduced Renal Toxicity in Ewing Sarcoma
In the Euro-EWING99-R1 randomized noninferiority trial of 856 patients with standard-risk Ewing sarcoma, cyclophosphamide (VAC regimen: 1.5 g/m² per course × 7 courses, cumulative 9.7 g/m²) demonstrated noninferior efficacy to ifosfamide (VAI regimen: 6 g/m² per course × 7 courses, cumulative 97.1 g/m²) with respect to 3-year event-free survival (EFS) [1]. In a long-term follow-up analysis of the French cohort (n=172, median follow-up 10 years), the cumulative incidence of kidney toxicity at 10 years was 25.7% in the cyclophosphamide arm versus 43.0% in the ifosfamide arm (P = 0.02), with glomerular toxicity specifically occurring in 13.1% versus 31.1% of patients, respectively (P < 0.01) [2].
| Evidence Dimension | 10-Year Cumulative Incidence of Kidney Toxicity |
|---|---|
| Target Compound Data | 25.7% (95% CI: 17.5%–33.9%) |
| Comparator Or Baseline | Ifosfamide: 43.0% (95% CI: 33.4%–52.6%) |
| Quantified Difference | Absolute risk reduction: 17.3%; P = 0.02 |
| Conditions | Randomized Euro-EWING99-R1 trial; VAC (cyclophosphamide cumulative 9.7 g/m²) vs VAI (ifosfamide cumulative 97.1 g/m²); median follow-up 10 years; n=172 with long-term data |
Why This Matters
This evidence supports selection of cyclophosphamide over ifosfamide when minimizing long-term renal impairment is a clinical priority, without compromising oncologic efficacy.
- [1] Institut National du Cancer (INCa). Cyclophosphamide Compared With Ifosfamide in Consolidation Treatment of Standard-Risk Ewing Sarcoma: Results of the Randomized Noninferiority Euro-EWING99-R1 Trial. NCT00020566. View Source
- [2] Bompas E, Filhon B, Jimenez MM, et al. Late toxicity comparison of alkylating-based maintenance regimen with cyclophosphamide (VAC) vs ifosfamide (VAI) in Ewing sarcoma survivors treated in the randomized clinical trial Euro-EWING99-R1 in France. Int J Cancer. 2023. View Source
